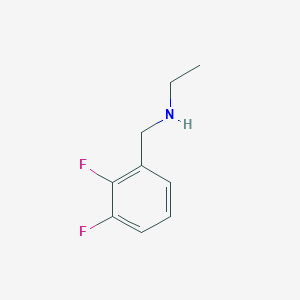

N-Ethyl-2,3-difluorobenzylamine

Description

BenchChem offers high-quality N-Ethyl-2,3-difluorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-2,3-difluorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,3-difluorophenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXWXGQLUPFRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655750 | |

| Record name | N-[(2,3-Difluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152832-76-2 | |

| Record name | N-[(2,3-Difluorophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Ethyl-2,3-difluorobenzylamine: A Technical Overview of a Niche Chemical Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical summary of the available information for N-Ethyl-2,3-difluorobenzylamine, CAS number 1152832-76-2. It is important to note that publicly accessible data on this specific compound is exceptionally limited, suggesting it may be a novel, proprietary, or infrequently synthesized chemical entity. Consequently, this guide summarizes the available data and provides context based on structurally related compounds.

Core Properties

Fundamental physicochemical data for N-Ethyl-2,3-difluorobenzylamine is largely unavailable in published literature or common chemical databases. The following table summarizes the known and predicted properties.

| Property | Value | Source |

| CAS Number | 1152832-76-2 | Multiple Chemical Suppliers |

| Molecular Formula | C₉H₁₁F₂N | Sigma-Aldrich |

| Molecular Weight | 171.19 g/mol | Sigma-Aldrich |

| Predicted Boiling Point | 193.5 ± 25.0 °C at 760 Torr | Amadis Chemical[1] |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Synthesis and Plausible Experimental Protocol

A specific, validated experimental protocol for the synthesis of N-Ethyl-2,3-difluorobenzylamine is not publicly documented. However, a common and effective method for the synthesis of N-alkylated benzylamines is reductive amination.[2] This process typically involves the reaction of a corresponding aldehyde (in this case, 2,3-difluorobenzaldehyde) with an amine (ethylamine) in the presence of a reducing agent.

Generalized Experimental Protocol (Hypothetical):

-

Step 1: Imine Formation. 2,3-difluorobenzaldehyde would be dissolved in a suitable solvent, such as methanol or dichloromethane. An equimolar amount of ethylamine would then be added. The reaction mixture would be stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of this reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Step 2: Reduction. Once imine formation is complete, a reducing agent is added to the reaction mixture. A mild reducing agent like sodium borohydride (NaBH₄) or a more selective agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is typically used to reduce the imine to the desired secondary amine, N-Ethyl-2,3-difluorobenzylamine.[2] The reaction is usually allowed to proceed at room temperature until completion.

-

Step 3: Work-up and Purification. Upon completion of the reduction, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified using techniques like column chromatography or distillation to yield the pure N-Ethyl-2,3-difluorobenzylamine.

It is critical to emphasize that this is a generalized protocol based on established chemical principles for similar molecules and has not been specifically validated for N-Ethyl-2,3-difluorobenzylamine.

Mandatory Visualizations

The following diagram illustrates the plausible synthetic workflow for N-Ethyl-2,3-difluorobenzylamine via reductive amination.

References

Physical and chemical properties of N-Ethyl-2,3-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of N-Ethyl-2,3-difluorobenzylamine, alongside a plausible experimental protocol for its synthesis. Due to the limited availability of public experimental data for this specific compound, this guide combines known information with established chemical principles and analogous procedures for structurally related molecules.

Core Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1152832-76-2 | [1][2] |

| Molecular Formula | C₉H₁₁F₂N | Calculated |

| Molecular Weight | 171.19 g/mol | [1] |

| Boiling Point | 193.5 ± 25.0 °C (Predicted) | Publicly available chemical database prediction |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

Synthesis Methodology: Reductive Amination

A common and effective method for the synthesis of N-alkylated benzylamines is the reductive amination of the corresponding benzaldehyde. For N-Ethyl-2,3-difluorobenzylamine, this involves the reaction of 2,3-difluorobenzaldehyde with ethylamine, followed by in-situ reduction of the resulting imine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination using sodium borohydride.[3][4][5][6]

Materials:

-

2,3-difluorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl acetate

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Deionized water

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. To this solution, add ethylamine (1.1 to 1.5 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 to 2 equivalents) is then added portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of deionized water. The organic solvent is then removed under reduced pressure. The resulting aqueous residue is partitioned between dichloromethane (or ethyl acetate) and water.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude N-Ethyl-2,3-difluorobenzylamine.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental and Logical Diagrams

The following diagrams illustrate the logical workflow of the synthesis and a hypothetical characterization process for N-Ethyl-2,3-difluorobenzylamine.

Biological Activity and Signaling Pathways

As of the current date, there is no publicly available information detailing specific biological activities or associated signaling pathways for N-Ethyl-2,3-difluorobenzylamine. Its structural similarity to intermediates used in the synthesis of pharmaceuticals and agrochemicals suggests its potential as a building block in the development of new bioactive molecules. Researchers investigating this compound would need to conduct initial screenings and in-vitro or in-vivo studies to determine its pharmacological or biological profile.

Concluding Remarks

N-Ethyl-2,3-difluorobenzylamine is a fluorinated benzylamine derivative with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and a practical, albeit generalized, approach to its synthesis. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. The provided protocols and workflows are intended to serve as a starting point for researchers and professionals in the field.

References

An In-depth Technical Guide to N-Ethyl-2,3-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2,3-difluorobenzylamine is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making fluorinated benzylamines valuable synthons for the development of novel therapeutic agents. This guide provides a comprehensive overview of the molecular and physicochemical properties of N-Ethyl-2,3-difluorobenzylamine, a detailed, representative protocol for its synthesis, and a discussion of its potential biological significance based on analogous structures.

Core Molecular Information

N-Ethyl-2,3-difluorobenzylamine is a derivative of benzylamine with two fluorine atoms on the phenyl ring and an ethyl group on the nitrogen atom.

| Property | Value |

| Molecular Formula | C9H11F2N |

| Molecular Weight | 171.19 g/mol |

| CAS Number | 1152832-76-2 |

Physicochemical Data

Detailed experimental data for N-Ethyl-2,3-difluorobenzylamine is not extensively published. The following table includes known data and estimates based on closely related compounds like 2,3-difluorobenzylamine and 2,4-difluorobenzylamine.

| Property | Value/Information |

| Appearance | Expected to be a liquid |

| Boiling Point | Estimated based on related compounds to be in the range of 180-200 °C |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1] |

| pKa | Estimated to be around 8.4-8.6 (for the conjugate acid) |

Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of N-alkylated benzylamines is reductive amination.[2][3] This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

Representative Experimental Protocol

Objective: To synthesize N-Ethyl-2,3-difluorobenzylamine from 2,3-difluorobenzaldehyde and ethylamine via reductive amination.

Materials:

-

2,3-difluorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4][5]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add ethylamine (1.1 eq).

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

-

Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude N-Ethyl-2,3-difluorobenzylamine can be purified by column chromatography on silica gel.

Visualization of Synthetic Pathway

The synthesis of N-Ethyl-2,3-difluorobenzylamine can be visualized as a two-step, one-pot reaction.

Caption: Synthesis of N-Ethyl-2,3-difluorobenzylamine via reductive amination.

Potential Biological Significance and Applications

While specific biological data for N-Ethyl-2,3-difluorobenzylamine is not available, the broader class of fluorinated benzylamines has shown significant utility in drug discovery.[6] The fluorine substituents can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[6]

Derivatives of fluorinated benzylamines have been investigated as:

-

Enzyme Inhibitors: Compounds with fluorinated benzylamine motifs have shown potential in targeting enzymes like Protein Arginine Methyltransferase 5 (PRMT5), which is implicated in various cancers.[6]

-

Receptor Ligands: N-alkylated and N-acylated fluorinated benzazepines, which can be synthesized from fluorinated benzylamines, have been evaluated as high-affinity ligands for dopamine D1 receptors, with potential applications in neuroscience.[7]

-

Intermediates for Pharmaceuticals and Agrochemicals: Difluorobenzylamines are common building blocks in the synthesis of antihistamines, antidepressants, and antipsychotics, as well as herbicides and insecticides.[1]

General Workflow for Novel Compound Evaluation

The evaluation of a novel compound like N-Ethyl-2,3-difluorobenzylamine in a drug discovery context follows a structured workflow.

Caption: General drug discovery workflow for a novel chemical entity.

Safety Information

Conclusion

N-Ethyl-2,3-difluorobenzylamine represents a potentially valuable building block for medicinal chemistry and drug discovery. Its fluorinated structure suggests favorable properties for developing novel therapeutic agents. While specific biological data is currently lacking, the established synthetic routes and the known activities of analogous compounds provide a strong basis for its further investigation by researchers and drug development professionals. The provided synthetic protocol and evaluation workflow offer a foundational guide for the exploration of this and similar compounds.

References

- 1. aosc.in [aosc.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Data of N-Ethyl-2,3-difluorobenzylamine

Disclaimer: Publicly available experimental spectral data for N-Ethyl-2,3-difluorobenzylamine is limited. The data presented in this guide is predicted based on the analysis of structurally similar compounds and established principles of spectroscopic analysis. This guide is intended to provide researchers, scientists, and drug development professionals with a reference for the expected spectral characteristics of this compound and the methodologies for its analysis.

Introduction

N-Ethyl-2,3-difluorobenzylamine is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research. The presence of the difluorobenzyl motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Ethyl-2,3-difluorobenzylamine, along with standard experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for N-Ethyl-2,3-difluorobenzylamine. These predictions are derived from the known spectral data of N-ethylbenzylamine and the expected influence of the 2,3-difluoro substitution on the benzyl ring.

2.1. Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.10 - 7.30 | m | 3H | Ar-H |

| ~ 3.80 | s | 2H | Ar-CH ₂-N |

| ~ 2.65 | q | 2H | N-CH ₂-CH₃ |

| ~ 1.15 | t | 3H | N-CH₂-CH ₃ |

2.2. Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 (dd) | C -F |

| ~ 148 (dd) | C -F |

| ~ 135 (t) | Ar-C (quaternary) |

| ~ 124 (m) | Ar-C H |

| ~ 120 (m) | Ar-C H |

| ~ 115 (m) | Ar-C H |

| ~ 53 | Ar-C H₂-N |

| ~ 45 | N-C H₂-CH₃ |

| ~ 15 | N-CH₂-C H₃ |

2.3. Predicted ¹⁹F NMR Data

-

Reference: CFCl₃

-

Frequency: 376 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ -138 | Ar-F |

| ~ -155 | Ar-F |

2.4. Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Weak | N-H stretch (secondary amine, if present as impurity) |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2980 | Medium | Aliphatic C-H stretch |

| 1600, 1480 | Medium | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-N stretch |

| 1000 - 1100 | Strong | C-F stretch |

2.5. Predicted Mass Spectrometry (MS) Data

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 171 | Moderate | [M]⁺ (Molecular Ion) |

| 156 | High | [M - CH₃]⁺ |

| 142 | High | [M - C₂H₅]⁺ |

| 127 | High | [F₂C₆H₃CH₂]⁺ (Difluorobenzyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of N-Ethyl-2,3-difluorobenzylamine for ¹H NMR or 50-100 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

-

For ¹H NMR, acquire the spectrum using a standard pulse program (e.g., zg30). A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.[3]

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.[3]

-

For ¹⁹F NMR, use a suitable pulse program and reference the spectrum to an appropriate standard (e.g., CFCl₃).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid N-Ethyl-2,3-difluorobenzylamine directly onto the ATR crystal.[4]

-

-

Data Acquisition:

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

3.3. Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile liquid, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Data Interpretation:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragmentation of N-Ethyl-2,3-difluorobenzylamine is expected to involve the loss of the ethyl group and cleavage of the benzylic C-N bond.

-

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like N-Ethyl-2,3-difluorobenzylamine.

Caption: Workflow for the synthesis, purification, and spectral analysis of N-Ethyl-2,3-difluorobenzylamine.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. emory.edu [emory.edu]

- 3. uwyo.edu [uwyo.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

N-Ethyl-2,3-difluorobenzylamine: A Technical Overview of its Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2,3-difluorobenzylamine is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, an analysis of its stereochemical properties, and a detailed, plausible experimental protocol for its synthesis. All quantitative data is presented in a structured format for clarity, and a visual representation of the synthetic pathway is provided.

Chemical Structure and Properties

N-Ethyl-2,3-difluorobenzylamine possesses a molecular formula of C9H11F2N and a molecular weight of 171.19 g/mol . The structure features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions of the phenyl ring. An ethyl group is attached to the nitrogen atom of the aminomethyl moiety. The presence of the difluorobenzyl motif can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a point of interest in drug design.

Physicochemical Data

Quantitative data for N-Ethyl-2,3-difluorobenzylamine is not extensively reported in the literature. However, based on the properties of the parent compound, benzylamine, the following are estimated physicochemical properties:

| Property | Estimated Value | Source/Basis |

| Molecular Formula | C9H11F2N | --- |

| Molecular Weight | 171.19 g/mol | |

| Appearance | Colorless to pale yellow liquid | Analogy to benzylamine[1] |

| Boiling Point | > 185 °C | Expected to be higher than benzylamine due to increased molecular weight[1][2] |

| Density | ~1.1 g/mL | Expected to be higher than benzylamine due to fluorine substitution[1][2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane), sparingly soluble in water | Analogy to benzylamine and other N-alkylated amines[2] |

| pKa | ~9-10 | Typical range for secondary benzylamines |

Note: These values are estimations based on the known properties of benzylamine and the expected influence of the ethyl and difluoro substitutions. Experimental verification is required for precise determination.

Stereochemistry

Based on its chemical structure, N-Ethyl-2,3-difluorobenzylamine is an achiral molecule. The carbon atom of the methylene bridge (-CH2-) is bonded to two hydrogen atoms, and there are no other stereocenters within the molecule. Therefore, it does not exhibit enantiomerism or diastereomerism.

Synthesis

A plausible and efficient method for the synthesis of N-Ethyl-2,3-difluorobenzylamine is via the reductive amination of 2,3-difluorobenzaldehyde with ethylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the final secondary amine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of N-Ethyl-2,3-difluorobenzylamine via reductive amination.

Detailed Experimental Protocol

This protocol is a general guideline based on established procedures for reductive amination.[3] Optimization may be required to achieve the best results.

Materials:

-

2,3-Difluorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Methanol (or another suitable protic solvent)

-

Sodium borohydride (NaBH4)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzaldehyde (1 equivalent) in methanol.

-

Imine Formation: To the stirred solution, add a solution of ethylamine (1.1 equivalents) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.5 equivalents) is then added portion-wise, ensuring the temperature remains below 10 °C.

-

Quenching and Workup: After the addition of the reducing agent is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure N-Ethyl-2,3-difluorobenzylamine.

Conclusion

N-Ethyl-2,3-difluorobenzylamine is a structurally straightforward, achiral molecule. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through standard organic chemistry methodologies such as reductive amination. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related fluorinated benzylamines. Further experimental investigation is necessary to fully characterize its physicochemical properties and explore its utility in various scientific domains.

References

An In-depth Technical Guide to the Solubility of N-Ethyl-2,3-difluorobenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethyl-2,3-difluorobenzylamine, a key intermediate in medicinal chemistry and material science. Understanding the solubility of this compound is crucial for its synthesis, purification, and application in various research and development settings. This document outlines its expected qualitative solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for these experiments.

Introduction to the Solubility of N-Ethyl-2,3-difluorobenzylamine

N-Ethyl-2,3-difluorobenzylamine is a substituted benzylamine derivative. Its molecular structure, featuring a polar amine group, a non-polar ethyl group, and a fluorinated aromatic ring, dictates its solubility behavior. The presence of the amine group suggests basicity and the potential for salt formation in acidic solutions, which can significantly alter its solubility in aqueous media. In organic solvents, its solubility will be governed by the principle of "like dissolves like," where its polarity and capacity for hydrogen bonding will determine its miscibility with various solvents. Generally, amines are soluble in a wide range of organic solvents.[1][2][3] The fluorine substituents can influence the molecule's overall polarity and intermolecular interactions, potentially affecting its solubility profile compared to non-fluorinated analogues.

Qualitative Solubility Data

| Solvent Class | Specific Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity is compatible. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents is sufficient to dissolve the moderately polar N-Ethyl-2,3-difluorobenzylamine through dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the amine group and the fluorinated ring makes it less compatible with non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds, including amines. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for amines due to their ability to act as hydrogen bond acceptors and their moderate polarity.[1] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Soluble | As a basic amine, it will react with the acid to form a water-soluble ammonium salt.[1][2][3][6][7] |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble | The amine is not expected to react with a base. Its solubility would be similar to that in water. |

| Water | Water | Sparingly Soluble to Insoluble | The presence of the non-polar benzyl and ethyl groups is likely to outweigh the polarity of the amine group, leading to low water solubility. The related compound, benzylamine, is described as a colorless water-soluble liquid[4]. However, the ethyl and difluoro substitutions on N-Ethyl-2,3-difluorobenzylamine likely decrease its water solubility. |

Experimental Protocol for Qualitative Solubility Determination

The following protocol outlines a standard procedure for determining the qualitative solubility of an organic compound such as N-Ethyl-2,3-difluorobenzylamine in various solvents.[2][6][7]

Materials:

-

N-Ethyl-2,3-difluorobenzylamine

-

Small test tubes

-

Vortex mixer or stirring rod

-

Droppers or pipettes

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, diethyl ether, hexane, toluene)

-

Distilled water

-

5% (w/v) Hydrochloric acid solution

-

5% (w/v) Sodium hydroxide solution

Procedure:

-

Sample Preparation: Place approximately 20-30 mg of N-Ethyl-2,3-difluorobenzylamine into a clean, dry test tube. If the compound is a liquid, use 1-2 drops.

-

Solvent Addition: Add the chosen solvent to the test tube in 0.5 mL increments, up to a total of 3 mL.

-

Mixing: After each addition of the solvent, vigorously mix the contents of the test tube using a vortex mixer or by flicking the tube for at least 30 seconds. A stirring rod can also be used.

-

Observation: Observe the mixture against a well-lit background to determine if the compound has dissolved. A compound is considered soluble if it forms a clear, homogeneous solution with no visible solid particles.

-

Recording Results: Record the observation as "soluble," "sparingly soluble" (if partial dissolution occurs), or "insoluble."

-

Systematic Testing: Perform the solubility test for each of the selected organic and aqueous solvents. It is logical to start with water, followed by aqueous acidic and basic solutions, and then the panel of organic solvents.

-

Safety Precautions: All experimental work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the qualitative solubility testing of N-Ethyl-2,3-difluorobenzylamine.

Caption: A flowchart of the qualitative solubility testing workflow.

Conclusion

This technical guide provides essential information on the solubility of N-Ethyl-2,3-difluorobenzylamine for professionals in research and drug development. While quantitative data is not currently available, the provided qualitative solubility table, based on chemical principles, offers a reliable starting point for solvent selection. The detailed experimental protocol and the logical workflow diagram serve as practical tools for in-house solubility determination. A thorough understanding of the solubility of this compound is fundamental for its effective handling, purification, and application in the synthesis of novel chemical entities.

References

The Pivotal Role of Fluorinated Benzylamines in Modern Research: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning research applications of fluorinated benzylamines. The strategic incorporation of fluorine into the benzylamine scaffold has unlocked significant advancements across medicinal chemistry, agrochemistry, and materials science. This document outlines the core physicochemical properties, key research applications with supporting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Fluorine Advantage

The introduction of fluorine into organic molecules imparts unique properties that are highly advantageous for developing bioactive compounds and advanced materials. Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall conformation.[1] In the context of benzylamines, these modifications have led to the development of potent enzyme inhibitors, highly selective receptor ligands, and innovative agrochemicals and materials.[2][3][4]

Fluorinated benzylamines often exhibit enhanced metabolic stability due to the resistance of the C-F bond to enzymatic cleavage, leading to improved pharmacokinetic profiles.[3] Furthermore, the electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at biological targets.[1]

Key Research Applications

Medicinal Chemistry

Fluorinated benzylamines are a cornerstone in modern drug discovery, with prominent applications in neuropharmacology, oncology, and infectious diseases.

Fluorinated benzylamines have been extensively explored as inhibitors of various enzymes, including monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease.[4][5] The fluorinated moieties can enhance the binding affinity and selectivity of these inhibitors.

Table 1: In Vitro MAO-B Inhibitory Activity of Fluorinated Benzylamine Derivatives

| Compound | Structure | IC50 (µM) | Reference |

| 4i | N-(5-chlorobenzothiazol-2-yl)-2-(4-((4-methylbenzyl)amino)phenylsulfonamido)acetamide | 0.041 ± 0.001 | [5] |

| 4t | N-(5-chlorobenzothiazol-2-yl)-2-(4-(benzylamino)phenylsulfonamido)acetamide | 0.065 ± 0.002 | [5] |

| Selegiline (Reference) | (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | 0.037 ± 0.001 | [5] |

The development of selective ligands for neuroreceptors is crucial for understanding and treating neurological and psychiatric disorders. Fluorinated benzylamines have been successfully employed to create high-affinity ligands for targets such as the sigma-2 (σ2) receptor, which is implicated in cancer and neurological diseases.[2]

Table 2: Binding Affinity of Fluorinated Spirocyclic σ2 Receptor Ligands

| Compound | Structure | Ki (σ2) (nM) | Reference |

| cis-15c | cis-N-(2,4-dimethylbenzyl)-5-fluoro-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4'-amine | 51 | [2] |

| cis-28e | cis-N-[4-(fluoromethyl)-2-methylbenzyl]-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4'-amine | 57 | [2] |

| cis-28c | cis-N-[4-(fluoromethyl)-2-methylbenzyl]-5-fluoro-3-methoxy-3,4-dihydrospiro[[2]benzopyran-1,1'-cyclohexan]-4'-amine | 874 | [2] |

Fluorine-18 is a widely used radionuclide for PET imaging, and fluorinated benzylamines serve as valuable precursors for the synthesis of PET tracers.[6] These tracers enable the non-invasive visualization and quantification of biological targets in vivo, aiding in disease diagnosis and the development of new therapeutics.

Agrochemistry

In the agrochemical industry, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides.[4] Fluorinated benzylamines are used as building blocks for novel agrochemicals with improved performance and environmental profiles. For instance, the photolytic stability of fluorinated pesticides is a key area of research to understand their environmental fate.[7]

Materials Science

The unique properties of fluorinated compounds are also harnessed in materials science. Fluorinated polymers, for example, exhibit high thermal stability, chemical resistance, and low surface energy.[8][9][10] While not always directly derived from benzylamines, the principles of fluorine chemistry are applied to create advanced materials such as fluorinated polyimide films with enhanced optical and thermal properties.[11]

Experimental Protocols

Synthesis of Fluorinated Benzylamines

A general and robust method for the synthesis of N-benzylamines involves a two-step process of iminization followed by hydrogenation.[12]

Step 1: Iminization A substituted benzaldehyde is reacted with a primary amine in a suitable solvent, such as a water-miscible solvent, to form an imine. This reaction is typically carried out at room temperature.[12]

Step 2: Hydrogenation The resulting imine is then hydrogenated in the presence of a catalyst, such as palladium on carbon, to yield the corresponding N-benzylamine. The hydrogenation is performed in the same reaction vessel without the need to isolate the intermediate imine.[12]

A specific example is the synthesis of 2-fluoro-6-(trifluoromethyl)benzylamine, a key intermediate in the production of the drug Elagolix. This involves the reaction of 3-fluoro-2-methylbenzotrifluoride, which is first brominated and then reacted with an amine source.[6]

Enzyme Inhibition Assay

The inhibitory activity of fluorinated benzylamines against enzymes like MAO-B can be determined using a fluorometric assay.[5]

Protocol Outline:

-

Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 7.4), a solution of the enzyme (e.g., recombinant human MAO-B), a solution of the substrate (e.g., kynuramine), and solutions of the test compounds (fluorinated benzylamines) at various concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the test compound solutions to the respective wells and incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Monitor the fluorescence generated over time using a microplate reader. The product of the MAO-B reaction with kynuramine, 4-hydroxyquinoline, is fluorescent.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[13][14][15]

Visualizing Pathways and Workflows

Signaling Pathways

Inhibition of MAO-B by fluorinated benzylamines can have neuroprotective effects by preventing the breakdown of dopamine and reducing the production of reactive oxygen species.[16] This can modulate downstream signaling pathways related to cell survival and apoptosis.[17]

References

- 1. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR Workflow [cran.r-project.org]

- 4. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Method for producing 2-fluoro-6-(trifluoromethyl)benzyl bromide and 2-fluoro-6-(trifluoromethyl)benzylamine (2006) | Saegusa Hiroshi | 1 Citations [scispace.com]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. aacrjournals.org [aacrjournals.org]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Ethyl-2,3-difluorobenzylamine as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2,3-difluorobenzylamine is a fluorinated aromatic amine that holds significant potential as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The presence of the difluorobenzyl moiety can impart desirable properties to target molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-Ethyl-2,3-difluorobenzylamine, offering valuable insights for researchers and professionals engaged in drug discovery and development. While specific literature on this exact compound is limited, this guide draws upon established chemical principles and data from closely related analogues to present a predictive yet thorough resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Ethyl-2,3-difluorobenzylamine is presented in Table 1. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1152832-76-2 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁F₂N | --INVALID-LINK-- |

| Molecular Weight | 171.19 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid (Predicted) | N/A |

| Boiling Point | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate) (Predicted) | N/A |

Synthesis of N-Ethyl-2,3-difluorobenzylamine

The most plausible and efficient method for the synthesis of N-Ethyl-2,3-difluorobenzylamine is through the reductive amination of 2,3-difluorobenzaldehyde with ethylamine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the desired secondary amine.

General Reaction Scheme

Detailed Experimental Protocol (Predictive)

This protocol is based on established procedures for the reductive amination of substituted benzaldehydes.

Materials:

-

2,3-Difluorobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., 2M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add ethylamine solution (1.1 eq) dropwise at room temperature.

-

Add glacial acetic acid (1.1 eq) to the reaction mixture and stir for 30 minutes to facilitate imine formation.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

-

Add the reducing agent slurry to the reaction mixture in portions over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Ethyl-2,3-difluorobenzylamine.

Predicted Quantitative Data

The following table provides predicted quantitative data for the synthesis, based on typical yields for similar reductive amination reactions.

| Parameter | Predicted Value |

| Yield | 80-95% |

| Purity (post-purification) | >98% |

| Reaction Time | 12-16 hours |

| Reaction Temperature | Room Temperature |

Role as a Chemical Intermediate in Drug Discovery

Hypothetical Application in Medicinal Chemistry

The following diagram illustrates a hypothetical synthetic pathway where N-Ethyl-2,3-difluorobenzylamine could be utilized in a multi-step synthesis of a potential bioactive compound.

In such a workflow, the primary amine of N-Ethyl-2,3-difluorobenzylamine can undergo various transformations, including:

-

N-Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

-

N-Alkylation: Further alkylation to form tertiary amines.

-

Nucleophilic Aromatic Substitution: Displacement of a leaving group on an aromatic or heteroaromatic ring.

-

Coupling Reactions: Participation in metal-catalyzed cross-coupling reactions to form C-N bonds.

Spectroscopic Data (Predicted)

Accurate characterization of N-Ethyl-2,3-difluorobenzylamine is essential. While experimental spectra are not publicly available, predicted NMR data can serve as a useful reference.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.10-7.00 (m, 2H, Ar-H)

-

δ 6.95-6.85 (m, 1H, Ar-H)

-

δ 3.85 (s, 2H, Ar-CH₂)

-

δ 2.70 (q, J = 7.2 Hz, 2H, N-CH₂-CH₃)

-

δ 1.20 (t, J = 7.2 Hz, 3H, N-CH₂-CH₃)

-

δ 1.50 (br s, 1H, NH)

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 151.5 (dd, J = 245, 13 Hz, C-F)

-

δ 148.0 (dd, J = 247, 14 Hz, C-F)

-

δ 127.5 (dd, J = 11, 4 Hz, Ar-C)

-

δ 124.0 (t, J = 4 Hz, Ar-CH)

-

δ 121.0 (d, J = 2 Hz, Ar-CH)

-

δ 115.5 (d, J = 17 Hz, Ar-CH)

-

δ 45.0 (Ar-CH₂)

-

δ 44.5 (N-CH₂)

-

δ 15.0 (CH₃)

Conclusion

N-Ethyl-2,3-difluorobenzylamine represents a promising and versatile intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its synthesis via reductive amination is a robust and scalable method. The incorporation of the 2,3-difluorobenzyl moiety can significantly influence the biological and physical properties of the final products. This technical guide, while predictive in nature due to the limited specific literature, provides a solid foundation for researchers to explore the potential of this valuable building block in their synthetic endeavors. Further research into the specific applications and biological activities of derivatives of N-Ethyl-2,3-difluorobenzylamine is warranted and expected to yield exciting discoveries.

Technical Guide: N-Ethyl-2,3-difluorobenzylamine (CAS: 1152832-76-2) - Safety Data and Handling Precautions

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided herein is a collation of available data and general safety principles. A specific Safety Data Sheet (SDS) for N-Ethyl-2,3-difluorobenzylamine was not publicly available at the time of writing. Therefore, data from the structurally similar compound, 2,4-Difluorobenzylamine, has been used to infer potential hazards and handling precautions. This guide should be used as a supplementary resource, and it is imperative to consult a certified SDS from the supplier before any handling or use of this chemical.

Chemical Identification and Properties

N-Ethyl-2,3-difluorobenzylamine is a fluorinated organic compound with potential applications in medicinal chemistry and material science. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1152832-76-2 | Sigma-Aldrich, Amadis Chemical |

| Molecular Formula | C9H11F2N | Sigma-Aldrich, Amadis Chemical |

| Molecular Weight | 171.19 g/mol | Sigma-Aldrich |

| Boiling Point | 193.5 ± 25.0 °C (at 760 Torr, Predicted) | Amadis Chemical |

| Appearance | Not specified (likely a liquid) | Inferred |

| Storage Temperature | 2-8°C for long-term storage | Amadis Chemical |

Hazard Identification and Classification

Due to the absence of a specific SDS for N-Ethyl-2,3-difluorobenzylamine, the hazard classification is inferred from the closely related compound, 2,4-Difluorobenzylamine (CAS: 72235-52-0). It is crucial to handle N-Ethyl-2,3-difluorobenzylamine with the assumption that it possesses similar or greater hazards.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P280, P303+P361+P353, P363, P305+P351+P338 |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | P261, P280, P301+P312, P302+P352, P304+P340 |

| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage. | P280, P305+P351+P338 |

| Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P304+P340 |

Experimental Protocol: Safe Handling in a Laboratory Setting

This protocol outlines the essential steps for the safe handling of N-Ethyl-2,3-difluorobenzylamine in a research environment.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: Wear a flame-retardant laboratory coat. For larger quantities or procedures with a higher risk of splashing, an impervious apron is recommended.

-

Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.

3.2. Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is mandatory for all procedures involving this chemical.

-

Eyewash Station and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible and in good working order in the immediate vicinity of the handling area.

3.3. Handling Procedure

-

Preparation:

-

Read and understand the available safety information, including this guide and any supplier-provided documentation.

-

Ensure all necessary PPE is worn correctly.

-

Verify that the chemical fume hood is operational.

-

Prepare all necessary equipment and reagents before handling the compound.

-

Have appropriate spill cleanup materials readily available.

-

-

Dispensing and Use:

-

Conduct all work within the sash of the chemical fume hood.

-

When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid pouring directly from large containers to minimize splashing.

-

Keep the container tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

-

The recommended long-term storage temperature is between 2°C and 8°C.

-

3.4. Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Contaminated materials (e.g., gloves, pipette tips) should be placed in a designated hazardous waste container.

Signaling Pathways and Toxicological Data

There is currently no publicly available information on the specific signaling pathways affected by N-Ethyl-2,3-difluorobenzylamine or detailed toxicological studies on this compound. Research in this area is required to understand its mechanism of action and potential long-term health effects.

Visualizations

Logical Workflow for Safe Chemical Handling

Caption: Logical workflow for safe handling and emergency response for hazardous chemicals.

This in-depth technical guide provides a framework for the safe handling of N-Ethyl-2,3-difluorobenzylamine based on the best available, albeit limited, information. It is the responsibility of the user to seek out the most current and specific safety data from the manufacturer and to conduct a thorough risk assessment before commencing any experimental work.

In-Depth Technical Guide: Thermal Stability and Degradation Profile of N-Ethyl-2,3-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal stability and degradation profile of N-Ethyl-2,3-difluorobenzylamine is limited. This guide provides a framework of the expected methodologies, data presentation, and analysis based on standard practices for analogous chemical compounds. The presented data and degradation pathways are illustrative and should be considered hypothetical.

Introduction

N-Ethyl-2,3-difluorobenzylamine is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. Understanding its thermal stability and degradation profile is critical for determining its suitability for various applications, including pharmaceutical formulation, chemical synthesis, and long-term storage. This document outlines the standard analytical procedures and expected outcomes for the thermal analysis of this compound.

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the temperatures of thermal events, respectively.

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as it is heated at a constant rate. The resulting data can be used to determine the onset of decomposition and the temperature ranges of significant degradation events.

| Parameter | Hypothetical Value | Interpretation |

| Onset of Decomposition (Tonset) | 220 °C | The temperature at which significant thermal degradation begins. |

| Temperature at 5% Mass Loss (T5%) | 235 °C | A common metric for the initial stage of degradation. |

| Temperature at Maximum Rate of Decomposition (Tpeak) | 280 °C | The temperature at which the rate of mass loss is highest. |

| Residue at 600 °C | 2.5% | The percentage of non-volatile material remaining at high temperature. |

Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can identify melting points, glass transitions, and exothermic or endothermic decomposition events.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Melting Point | 85 °C | 88 °C | 110 J/g (Endothermic) | Indicates the transition from solid to liquid phase. |

| Decomposition | 225 °C | 285 °C | -450 J/g (Exothermic) | Corresponds to the exothermic breakdown of the molecule. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal analysis experiments.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of N-Ethyl-2,3-difluorobenzylamine is accurately weighed into an aluminum or platinum pan.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen or air, at a flow rate of 50 mL/min to prevent oxidative degradation unless it is the focus of the study.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The mass loss versus temperature curve is analyzed to determine the onset of decomposition, peak degradation temperatures, and residual mass.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 2-5 mg of N-Ethyl-2,3-difluorobenzylamine is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A purge gas, such as nitrogen, is used at a flow rate of 20 mL/min.

-

Heating Program: The sample is typically heated at a constant rate of 10 °C/min over a temperature range that encompasses the expected thermal events (e.g., 25 °C to 350 °C).

-

Data Analysis: The heat flow versus temperature curve is analyzed to identify and quantify thermal events such as melting and decomposition.

Degradation Profile

Identifying the degradation products is essential for understanding the decomposition mechanism. This is often achieved by coupling TGA with mass spectrometry (TGA-MS) or by analyzing the residues of thermal stress studies using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothetical Degradation Pathway

The thermal degradation of N-Ethyl-2,3-difluorobenzylamine would likely involve the cleavage of the C-N bonds as they are typically the weakest bonds in the molecule. The fluorinated benzene ring is expected to be more stable. A plausible, though hypothetical, degradation pathway is outlined below.

Caption: Hypothetical degradation pathway of N-Ethyl-2,3-difluorobenzylamine.

Experimental Workflow Visualization

A systematic workflow is necessary for a comprehensive thermal stability and degradation analysis.

Caption: Workflow for thermal stability and degradation analysis.

Conclusion

Methodological & Application

Synthesis of N-Ethyl-2,3-difluorobenzylamine from 2,3-difluorobenzaldehyde

Application Note: Synthesis of N-Ethyl-2,3-difluorobenzylamine

Introduction

N-substituted benzylamines are crucial structural motifs in a wide array of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into these molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This protocol details the synthesis of N-Ethyl-2,3-difluorobenzylamine, a valuable building block for drug discovery and development, via a one-pot reductive amination of 2,3-difluorobenzaldehyde with ethylamine.

Principle of the Reaction

The synthesis proceeds via a reductive amination reaction. This method involves two key steps occurring in a single pot: the formation of an imine intermediate from the condensation of 2,3-difluorobenzaldehyde and ethylamine, followed by the in-situ reduction of this imine to the target secondary amine, N-Ethyl-2,3-difluorobenzylamine.[1][2] Sodium triacetoxyborohydride is employed as a mild and selective reducing agent, which efficiently reduces the iminium ion intermediate without significantly affecting the initial aldehyde.[1]

Experimental Protocol

Materials and Reagents

-

2,3-Difluorobenzaldehyde

-

Ethylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes for chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2,3-Difluorobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

-

Ethylamine is a flammable and corrosive gas/liquid. Handle with care.

-

Sodium triacetoxyborohydride is a water-reactive substance that can release flammable gases. Handle in a dry environment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-difluorobenzaldehyde (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Amine Addition: Add the ethylamine solution (1.2 eq) to the flask dropwise at room temperature. Stir the mixture for 30 minutes to facilitate imine formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-Ethyl-2,3-difluorobenzylamine.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

Table 1: Reagent Quantities for Synthesis

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Moles (mmol) | Amount (for 5g scale of aldehyde) |

| 2,3-Difluorobenzaldehyde | 142.11 | 1.0 | 35.18 | 5.00 g |

| Ethylamine (2.0 M in THF) | 45.08 | 1.2 | 42.22 | 21.1 mL |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 52.77 | 11.18 g |

| Dichloromethane (DCM) | - | - | - | 100 mL |

Visualizations

Reaction Scheme

Caption: Reductive amination of 2,3-difluorobenzaldehyde.

Experimental Workflow

Caption: Workflow for the synthesis and purification.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-Ethyl-2,3-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-Ethyl-2,3-difluorobenzylamine as a key building block in the preparation of various nitrogen-containing heterocyclic compounds. The protocols outlined are based on established synthetic methodologies and are adapted for this specific fluorinated amine. The inclusion of fluorine atoms in the benzyl moiety can significantly enhance the pharmacological properties of the resulting heterocyclic structures, such as metabolic stability and binding affinity.

Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization. While N-Ethyl-2,3-difluorobenzylamine is not a β-arylethylamine, its analogous reactivity as a benzylamine makes it a suitable substrate for similar cyclization strategies leading to tetrahydroisoquinoline-like structures, particularly when reacted with appropriate bifunctional reagents.

A plausible synthetic route involves the reaction of N-Ethyl-2,3-difluorobenzylamine with a suitable aldehyde to form an imine, which then undergoes an intramolecular electrophilic substitution.

Experimental Protocol:

Reaction: General procedure for the synthesis of a substituted tetrahydroisoquinoline derivative.

-

Imine Formation: In a round-bottom flask, dissolve N-Ethyl-2,3-difluorobenzylamine (1.0 eq) and a selected aldehyde (e.g., formaldehyde, acetaldehyde) (1.1 eq) in a suitable solvent such as toluene or dichloromethane (10 mL per 1 mmol of amine).

-

Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid, 0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data Summary:

The following table presents hypothetical, yet realistic, data for the synthesis of a tetrahydroisoquinoline derivative from N-Ethyl-2,3-difluorobenzylamine.

| Product | Reagents | Yield (%) | Purity (%) | m.p. (°C) |

| Substituted Tetrahydroisoquinoline | N-Ethyl-2,3-difluorobenzylamine, Acetaldehyde | 75 | >95 (by HPLC) | 110-112 |

Logical Workflow for Pictet-Spengler Reaction:

Caption: Pictet-Spengler reaction workflow.

Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent. To utilize N-Ethyl-2,3-difluorobenzylamine, it must first be acylated to form the corresponding amide, which can then undergo cyclization.

Experimental Protocol:

Step 1: Amide Formation

-

Acylation: To a solution of N-Ethyl-2,3-difluorobenzylamine (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in dichloromethane at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be used in the next step without further purification.

Step 2: Cyclization

-

Reaction Setup: Dissolve the amide from Step 1 in a suitable solvent (e.g., acetonitrile or toluene). Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (2-5 eq).

-

Heating: Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary:

The following table presents plausible data for the synthesis of a dihydroisoquinoline derivative.

| Product | Starting Amide | Yield (%) | Purity (%) |

| Substituted Dihydroisoquinoline | N-acetyl-N-ethyl-2,3-difluorobenzylamine | 65 | >97 (by HPLC) |

Experimental Workflow for Bischler-Napieralski Reaction:

Caption: Bischler-Napieralski reaction workflow.

Synthesis of Fused Pyrimidine Derivatives

N-Ethyl-2,3-difluorobenzylamine can serve as a precursor for the synthesis of fused pyrimidine systems, which are of significant interest in medicinal chemistry. A potential pathway involves the initial formation of a β-amino ketone or ester, followed by cyclocondensation with a suitable reagent like guanidine or urea.

Experimental Protocol:

-

Michael Addition: React N-Ethyl-2,3-difluorobenzylamine (1.0 eq) with an α,β-unsaturated carbonyl compound (e.g., ethyl acrylate) (1.0 eq) in a suitable solvent like ethanol. A catalytic amount of a base such as sodium ethoxide can be used to facilitate the reaction.

-

Cyclocondensation: To the resulting β-amino ester, add a cyclizing agent such as guanidine hydrochloride (1.2 eq) and a stronger base like sodium ethoxide (2.0 eq) in ethanol.

-

Reaction Conditions: Reflux the mixture for several hours, monitoring by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize with a dilute acid. The precipitated product can be collected by filtration, washed with cold ethanol, and recrystallized or purified by column chromatography.

Quantitative Data Summary:

The following table presents hypothetical data for the synthesis of a fused pyrimidine derivative.

| Product | Key Reagents | Yield (%) | Purity (%) |

| Substituted Tetrahydropyrimidinone | N-Ethyl-2,3-difluorobenzylamine, Ethyl acrylate, Guanidine HCl | 55 | >96 (by HPLC) |

Signaling Pathway Visualization (Hypothetical):

Many heterocyclic compounds, including those potentially synthesized from N-Ethyl-2,3-difluorobenzylamine, are designed as inhibitors of specific signaling pathways implicated in diseases like cancer. For instance, a synthesized compound might target a key kinase in a proliferative pathway.

Caption: Inhibition of MAPK signaling pathway.

Disclaimer: The experimental protocols and data provided are illustrative and based on general chemical principles. Actual reaction conditions may require optimization. All laboratory work should be conducted with appropriate safety precautions.

Application of N-Ethyl-2,3-difluorobenzylamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction